3-methyl-N-(1-phenylethyl)-2-butanamine
Description
3-Methyl-N-(1-phenylethyl)-2-butanamine is a substituted phenethylamine derivative characterized by a branched aliphatic chain (3-methylbutanamine) and a chiral 1-phenylethyl substituent. The 1-phenylethyl group is notable for enhancing lipophilicity and influencing receptor binding, a property observed in antimicrobial and central nervous system (CNS)-active analogs .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.318 |
IUPAC Name |
3-methyl-N-[(1S)-1-phenylethyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)11(3)14-12(4)13-8-6-5-7-9-13/h5-12,14H,1-4H3/t11?,12-/m0/s1 |
InChI Key |
ZMZIQRWISWNDFB-KIYNQFGBSA-N |
SMILES |
CC(C)C(C)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine)
- Structural Differences : MBDB replaces the 1-phenylethyl group in the target compound with a methylenedioxybenzodioxole ring.
- Pharmacological Profile : MBDB is a serotonergic agonist with weaker dopaminergic activity compared to MDMA, leading to milder psychoactive effects .
- Popularity : Less prevalent in illicit markets than MDMA, likely due to reduced potency .
MDEA (3,4-Methylenedioxy-N-ethylamphetamine)
Ethyl(1-phenylethyl)benzene
- Non-Pharmacological Use: Found in electrical capacitors as a dielectric fluid component, highlighting the versatility of the 1-phenylethyl group in industrial applications .
Antimicrobial Derivatives with 1-Phenylethyl Substituents
3-Phenyl-5-(1-phenylethyl)-THTT (Compound 42)
Pyridine Derivatives (e.g., 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile)
- Activity : Inhibits gram-positive bacteria (e.g., Staphylococcus aureus) and fungi with inhibition zones of 12–16 mm at 0.1% concentration .
- Mechanism : The 1-phenylethyl group likely disrupts microbial cell wall synthesis via hydrophobic interactions .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The 1-phenylethyl group enhances lipophilicity across diverse applications, from antimicrobial activity to industrial stability. Its stereochemistry (chirality) may further influence receptor binding specificity, though this requires validation .
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